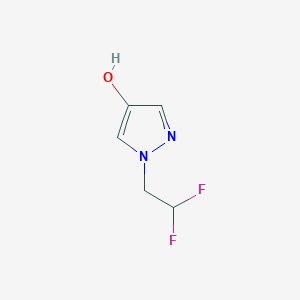

1-(2,2-difluoroethyl)-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-(2,2-difluoroethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2O/c6-5(7)3-9-2-4(10)1-8-9/h1-2,5,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXRBBINZQXWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluoroalkylation Using Phenylsulfone Difluorodiazoethane (Ps-DFA)

A key method involves the reaction of pyrazole precursors with phenylsulfone difluorodiazoethane (Ps-DFA), a difluorinated diazo compound, to introduce the difluoroethyl group.

-

- A pyrazole compound (e.g., compound 2, 0.3 mmol) is dissolved in toluene (3 mL).

- Equimolar Ps-DFA (70 mg, 0.3 mmol) is added.

- The mixture is warmed to 40 °C and stirred for approximately 18 hours until completion (monitored by TLC).

- The crude product is concentrated under vacuum and purified by silica gel column chromatography using a petrol ether/ethyl acetate (2:1) eluent to yield the difluoroalkylated pyrazole (compound 3).

-

- Compound 3 is dissolved in DMF (3 mL) at room temperature.

- A buffer solution of acetic acid/sodium acetate (1:1, 8 mol/L, 3 mL) is added.

- Magnesium turnings (72 mg, 3 mmol, 15 equiv.) are added portionwise.

- The mixture is stirred at room temperature for 6 hours.

- After aqueous workup and extraction with ethyl acetate, the product is purified by silica gel chromatography to afford 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol (compound 4).

Reaction of Ps-DFA with Alkenes

An alternative route involves the reaction of Ps-DFA with alkenes to form difluoroalkylated pyrazoles.

-

- Compound 1 (Ps-DFA, 51 mg, 0.22 mmol) in 1,4-dioxane (3 mL) is mixed with an alkene (0.2 mmol).

- The mixture is heated to 40 °C and stirred for 36 hours.

- DBU (61 mg, 0.4 mmol, 2 equiv.) is added, and stirring continues for 48 hours.

- After concentration under vacuum, the crude product is purified by silica gel chromatography to yield the desired pyrazole derivative.

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Difluoroalkylation with Ps-DFA | Compound 2 + Ps-DFA in toluene, 40 °C, 18 h | ~95 | Silica gel chromatography | Followed by Mg reduction in DMF buffer |

| Reduction & Workup | Mg turnings, HOAc/NaOAc buffer, RT, 6 h | Not specified | Silica gel chromatography | Produces 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol |

| Ps-DFA reaction with alkenes | Ps-DFA + alkene in 1,4-dioxane, 40 °C, 36 h + DBU 48 h | 68 (scale-up) | Silica gel chromatography | Longer reaction times, base-promoted step |

| Cyclization from epoxy-ketones & hydrazine | trans-1,3-diphenyl-2,3-epoxy-1-propanone + hydrazine in glacial acetic acid | 85.5 | Crystallization | Indirect method for related pyrazol-4-ol |

| Chlorination/Oxidation of pyrazolecarbonyls | Cl2 or SO2Cl2 chlorination, oxidation with PCC | Not specified | Extraction and purification | Patent method for fluoroalkyl pyrazoles |

Research Findings and Notes

The use of phenylsulfone difluorodiazoethane (Ps-DFA) is a robust and efficient approach for introducing the difluoroethyl group onto pyrazole rings, providing high yields and clean products after chromatographic purification.

Reaction conditions are generally mild (40 °C, room temperature) and involve common solvents such as toluene, DMF, and 1,4-dioxane.

The magnesium-mediated reduction step in the presence of acetic acid/sodium acetate buffer is crucial for converting intermediate sulfone-containing compounds into the target pyrazol-4-ol.

Scale-up feasibility has been demonstrated, indicating potential for preparative and industrial applications.

Related synthetic strategies involving hydrazine derivatives and fluorinated ketones or epoxides provide alternative routes, though these are less direct for the specific compound .

Patent literature suggests that chlorination and oxidation of pyrazolecarbonyl precursors can furnish fluoroalkyl-substituted pyrazoles, which might be adapted for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The difluoroethyl group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

The compound 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol , with the CAS number 1597172-98-9, is a pyrazole derivative that has garnered interest in various scientific research applications. This article delves into its applications, focusing on its role in medicinal chemistry, agrochemicals, and material science.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the difluoroethyl group in 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol can enhance its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Agrochemicals

Herbicidal Properties

The unique structure of 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol suggests potential as a herbicide. Research into similar compounds has demonstrated their effectiveness in controlling weed populations without adversely affecting crop yields. The difluoroethyl group may contribute to selectivity against certain plant species.

Insecticidal Activity

Studies indicate that pyrazole-based compounds can exhibit insecticidal properties. The incorporation of the difluoroethyl moiety may enhance the compound's bioactivity against agricultural pests, making it a valuable candidate for developing new insecticides.

Material Science

Polymer Additives

Due to its unique chemical structure, 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Its ability to interact with various polymer matrices could lead to advancements in material performance.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Pyrazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth with derivatives similar to 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol. |

| Development of Selective Herbicides | Agrochemicals | Identified potential herbicidal activity with minimal impact on non-target species. |

| Enhancing Polymer Properties | Material Science | Showed improved thermal stability in polymer blends containing pyrazole derivatives. |

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological effects .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid

- Structure: Nitro (-NO₂) and carboxylic acid (-COOH) groups at positions 4 and 3, respectively.

- Properties : Increased polarity and acidity (purity 95%, CAS 1006442-59-6, MW 221.12 g/mol ).

- Applications : Intermediate in synthesizing agrochemicals and pharmaceuticals.

Fluorinated Ethyl Group Modifications

1-(2,2,2-Trifluoroethyl)-3-ethyl-4-phenoxy-1H-pyrazol-5-ol

- Structure: Trifluoroethyl (-CH₂CF₃) group at position 1 and phenoxy (-OPh) at position 4.

- Properties : Higher lipophilicity due to the trifluoroethyl group; exhibits biological activity in antifungal and anti-inflammatory contexts .

- Crystallography : Forms hydrogen-bonded dimers (O-H···N interactions) .

1-(2-Fluoroethyl)-4-boronate-1H-pyrazole

Antifungal Activity

- Example : 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (CAS 1909320-27-9) shows potent antifungal activity, attributed to the difluoromethyl group’s electron-withdrawing effects .

- Comparison : The hydroxyl group in 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol may reduce membrane permeability compared to its amine analog but enhance target-specific hydrogen bonding .

Kinase Inhibition

- Example : 3-((4-(6-Chloro-2-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (Compound 22c ).

- Role : The difluoroethyl group improves metabolic stability, while the pyrazole core enables π-π stacking with kinase active sites.

Table 1: Key Properties of Selected Analogs

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoroethyl group at the 1-position and a hydroxyl group at the 4-position. This unique structure contributes to its biological properties, influencing its interactions with various molecular targets.

The biological activity of 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoroethyl group enhances binding affinity, while the hydroxyl group may play a role in modulating reactivity and stability. The compound has been shown to exhibit:

- Enzyme Inhibition : It acts as an inhibitor of certain kinases, which are critical in various signaling pathways.

- Antimicrobial Activity : Research indicates that it possesses antibacterial properties against strains such as Methicillin-susceptible Staphylococcus aureus (MSSA) .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes .

Biological Activity Data

The following table summarizes key biological activities and findings related to 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol:

Case Studies

Several studies have investigated the biological effects of 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol:

- Antimicrobial Study :

- Kinase Inhibition :

- Anti-inflammatory Evaluation :

Q & A

Q. What are the common synthetic routes for preparing 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol and its derivatives?

The synthesis often involves cyclocondensation of hydrazines with difluorinated diketones or β-keto esters. Conventional methods (e.g., reflux in polar solvents like ethanol) and non-conventional approaches (microwave-assisted synthesis) have been employed to optimize yield and regioselectivity. For fluorinated pyrazoles, trifluoroethylation via nucleophilic substitution or radical pathways is critical . Reaction conditions (temperature, solvent, catalyst) must be carefully controlled to minimize side products, as fluorinated intermediates are sensitive to hydrolysis .

Q. Which analytical techniques are most effective for characterizing 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol?

Key techniques include:

- NMR spectroscopy : NMR distinguishes between difluoroethyl substituents and other fluorinated byproducts. NMR helps confirm regiochemistry in the pyrazole ring .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, especially for nitro- or carboxyl-substituted derivatives .

- HPLC : Assesses purity (>95% typically required for pharmacological studies) and identifies polar impurities .

Q. How can researchers ensure the purity of synthesized 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol derivatives?

Recrystallization (using methanol or ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) are standard purification methods. For acid-sensitive derivatives (e.g., carboxylic acid analogs), neutral pH conditions during workup prevent degradation. Purity validation via melting point analysis and HPLC-UV at 254 nm is recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol derivatives?

Single-crystal X-ray diffraction (SCXRD) is indispensable for confirming regiochemistry, hydrogen bonding, and conformational flexibility. For example, the trifluoroethyl group in analogs like 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol adopts a specific gauche conformation, stabilized by C–H···F interactions. SHELX software (e.g., SHELXL for refinement) is widely used for structure solution, with attention to thermal displacement parameters to avoid overinterpretation of disorder .

Q. What role do hydrogen-bonding motifs play in the solid-state packing of this compound?

Graph set analysis (as per Etter’s rules) reveals that the hydroxyl group at C4 forms O–H···N hydrogen bonds with adjacent pyrazole rings, creating chains or dimers. In derivatives like 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, additional C–F···H–C interactions contribute to layered packing, influencing solubility and stability .

Q. How can researchers address contradictory data in reaction optimization (e.g., yield vs. regioselectivity)?

Systematic Design of Experiments (DoE) is recommended. For instance, varying equivalents of difluoroethylating agents (e.g., 2,2-difluoroethyl tosylate) under controlled temperatures (0°C vs. room temperature) can reveal trade-offs between yield and byproduct formation. High-throughput screening (HTS) with automated liquid handlers accelerates condition optimization .

Q. What strategies are used to study structure-activity relationships (SAR) for pharmacological applications?

- Bioisosteric replacement : Substituting the hydroxyl group with bioisosteres (e.g., sulfonamide, carboxylate) modulates solubility and target affinity.

- Fluorine scanning : Introducing additional fluorine atoms at the pyrazole ring or difluoroethyl chain alters metabolic stability and lipophilicity.

- Crystallographic docking : SCXRD data of protein-ligand complexes (e.g., kinase inhibitors) guide rational design .

Methodological Notes

- Synthetic challenges : Difluoroethyl groups are prone to elimination under basic conditions; use mild bases (e.g., KCO) and anhydrous solvents .

- Data interpretation : Contradictions in NMR shifts may arise from solvent polarity or concentration effects; always compare spectra under identical conditions .

- Crystallography : For poorly diffracting crystals, try cryocooling (100 K) and synchrotron radiation to improve resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.